6-Chloro-10-phenylbenzo[b][1,6]naphthyridine
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Overview
Description
6-Chloro-10-phenylbenzo[b][1,6]naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as a scaffold for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-10-phenylbenzo[b][1,6]naphthyridine typically involves the condensation of anthranilic acids with appropriate piperidones in the presence of phosphorus oxychloride. . The reaction conditions often require heating to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-10-phenylbenzo[b][1,6]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nitrogen and sulfur nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nitrogen and sulfur nucleophiles, often under basic conditions.
Oxidation and Reduction: Typical oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
6-Chloro-10-phenylbenzo[b][1,6]naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing anticancer, anti-HIV, and antimicrobial agents.
Biological Studies: The compound is used in studying the structure-activity relationships of naphthyridine derivatives and their biological activities.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Chloro-10-phenylbenzo[b][1,6]naphthyridine involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of monoamine oxidase B (MAO B), which is involved in the breakdown of neurotransmitters in the brain . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,7]naphthyridine: Another naphthyridine derivative with similar biological activities.
1,6-Naphthyridine: A core structure in many pharmacologically active compounds.
Uniqueness
6-Chloro-10-phenylbenzo[b][1,6]naphthyridine is unique due to its specific substitution pattern and the presence of both chloro and phenyl
Properties
CAS No. |
125866-31-1 |
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Molecular Formula |
C18H11ClN2 |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
6-chloro-10-phenylbenzo[b][1,6]naphthyridine |
InChI |
InChI=1S/C18H11ClN2/c19-15-8-4-7-13-17(12-5-2-1-3-6-12)14-11-20-10-9-16(14)21-18(13)15/h1-11H |
InChI Key |
FQRGCXNTNYBFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC4=C2C=NC=C4)Cl |
Origin of Product |
United States |
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